4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol
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Overview
Description
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol is an organic compound with a complex structure that includes two aminophenyl groups attached to a butoxybutanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxybiphenyl with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and dimethylacetamide (DMAc) as a solvent. The reaction mixture is heated to 140°C for 2 hours and then to 160°C for 20 hours. After cooling, the product is precipitated by adding methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential as a building block in biomaterials and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules contributes to its effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Known for its use in polyimide synthesis and similar applications in materials science.
4-Aminobiphenyl: Used in the production of dyes and as a rubber antioxidant.
Uniqueness
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol stands out due to its unique combination of aminophenyl groups and butoxybutanol backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4,4-bis(4-aminophenyl)-1-butoxybutan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-12-24-14-19(23)13-20(15-4-8-17(21)9-5-15)16-6-10-18(22)11-7-16/h4-11,19-20,23H,2-3,12-14,21-22H2,1H3 |
InChI Key |
SHXRUPMYHXVIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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